Quinine Hydrochloride

Description

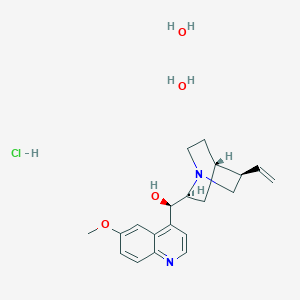

Structure

3D Structure of Parent

Properties

IUPAC Name |

(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2.ClH/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1H/t13-,14-,19-,20+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBSFSRMTJJPTCW-DSXUQNDKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30860-23-2 | |

| Record name | Quinine, hydrochloride (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30860-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7044213 | |

| Record name | Quinine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7549-43-1, 60-93-5, 130-89-2, 6119-47-7 | |

| Record name | Cinchonan-9-ol, 6′-methoxy-, hydrochloride (1:?), (8α,9R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7549-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Quinine dihydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinine, monohydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007549431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinchonan-9-ol, 6'-methoxy-, hydrochloride (1:1), (8.alpha.,9R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cinchonan-9-ol, 6'-methoxy-, hydrochloride (1:?), (8.alpha.,9R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quinine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.580 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (8α,9R)-6'-methoxycinchonan-9-ol monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.548 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cinchonan-9-ol, 6'-methoxy-, monohydrochloride, dihydrate, (8α,9R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.894 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUININE HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7CS0WNO31M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Context and Evolution of Quinine Hydrochloride Dihydrate Research

Early Discovery and Isolation of Quinine (B1679958) from Cinchona Bark (Pre-19th Century)

Long before its chemical components were understood, the bark of the Cinchona tree was a vital traditional medicine.

The use of Cinchona bark for treating fevers, particularly those associated with malaria, originated with the indigenous peoples of the Andes. researchgate.netupn.edu.pe The Quechua people of Peru and Bolivia used the bark, which they called "quina" or "quina-quina," meaning "bark of bark" or "holy bark," to alleviate chills and fever. researchgate.netwikipedia.orgbibliotekanauki.pl Jesuit missionaries in the 17th century learned of the bark's medicinal properties from the local populations and were instrumental in its introduction to Europe. researchgate.netguntherpublications.com The bark, often referred to as "Jesuit's bark" or "Peruvian bark," was dried, ground into a powder, and typically mixed with wine to be consumed. wikipedia.orgguntherpublications.com Its use in treating malaria in Rome dates back to 1631. bibliotekanauki.pl

The early use of Cinchona bark was hampered by difficulties in standardizing dosage and variations in the potency of the bark from different trees. guntherpublications.com The breakthrough in overcoming these challenges came in 1820 when two French chemists, Pierre Joseph Pelletier and Joseph Bienaimé Caventou, successfully isolated the active alkaloid from the bark. sciencemuseumgroup.org.ukasmalldoseoftoxicology.orgnih.gov Working in a laboratory behind an apothecary in Paris, they extracted the bitter compound and named it quinine. asmalldoseoftoxicology.orgnih.gov Their process involved using a mild solvent to extract the active ingredient from the "yellow" bark, which was known to be more potent against malaria than the "gray" bark used in previous unsuccessful attempts at isolation. ceon.rs This achievement marked a significant milestone in pharmacology and is often cited as the beginning of the modern pharmaceutical industry. ceon.rsillinois.edu

The name "quinine" is derived from the Quechua word "quina." wikipedia.orgbibliotekanauki.pl Following its isolation, Pelletier and Caventou established a factory in Paris to produce the purified substance. ceon.rs This allowed for a more precise and effective administration of the antimalarial agent. ceon.rs The isolation of quinine also paved the way for the discovery and characterization of other alkaloids present in Cinchona bark, such as quinidine (B1679956), cinchonine, and cinchonidine. ceon.rs An early clinical trial conducted between 1866 and 1868 evaluated the effectiveness of these four alkaloids in over 3,600 subjects. ceon.rs

Role in Global Health and Colonial History (17th-20th Century)

The discovery and subsequent mass production of quinine had profound implications for global health and the course of colonial history.

Malaria was a significant obstacle to European exploration and colonization in tropical regions, particularly in Africa and parts of Asia. polyprep.orgbartleby.com The high mortality rates among Europeans in these areas were a major deterrent to expansion. polyprep.org Quinine, with its proven efficacy against malaria, became a crucial tool for protecting the health of colonists, soldiers, and administrators. polyprep.orgnomadit.co.ukprisminltd.com Its use as a prophylactic started to become widespread around 1850. wikipedia.org The ability to suppress the devastating effects of malaria gave European powers a significant advantage, enabling them to penetrate and establish control in previously inhospitable territories. polyprep.orgnih.gov

The strategic value of quinine led to what has been described as an "arms race" for control of the Cinchona bark supply. guntherpublications.com The newly independent South American republics, including Peru, Ecuador, Colombia, and Bolivia, held a monopoly on the Cinchona trees and imposed strict export restrictions on seeds and plants to protect their valuable resource. guntherpublications.com This prompted European powers, notably the British and the Dutch, to engage in expeditions, sometimes involving smuggling, to obtain Cinchona seeds and establish their own plantations in colonies like British India, Ceylon (now Sri Lanka), and Dutch Java (now part of Indonesia). guntherpublications.comnih.gov The successful cultivation of Cinchona in these colonies broke the South American monopoly and ensured a steady supply of quinine for the colonial powers, facilitating further expansion and the exploitation of resources in malaria-endemic regions. polyprep.orgnih.gov The industrial production of quinine, particularly in Germany, became a significant enterprise in the 19th century. nomadit.co.uk

Shift from Natural Extraction to Synthetic Endeavors

For centuries, the bark of the Cinchona tree was the only source of quinine, the primary treatment for malaria. udel.eduresearchgate.net The isolation of the pure alkaloid in 1820 by French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou was a landmark achievement, allowing for standardized treatment. wikipedia.orgyoutube.com However, reliance on a single natural source soon presented significant challenges, prompting a shift in focus towards laboratory synthesis.

The burgeoning global demand for quinine in the 19th and early 20th centuries, largely driven by European colonial expansion into malaria-endemic regions, placed immense pressure on wild Cinchona populations. youtube.comunizg.hr Native to the Andean cloud forests, the trees were harvested extensively, leading to the gradual destruction of their natural habitat and pushing species like Cinchona officinalis to the brink of extinction. youtube.comopenaccessgovernment.org

This over-harvesting was compounded by economic and political factors. Initially, Spain held a monopoly on the trade of "Peruvian bark," which resulted in shortages and high prices. youtube.com After Peru's independence, the nation attempted to maintain this control by prohibiting the export of Cinchona seeds and saplings. youtube.com Despite these efforts, seeds were eventually smuggled out by British and Dutch interests, leading to the establishment of vast plantations in Asia, particularly in Java (Indonesia) by the Dutch. youtube.comunizg.hr These plantations eventually dominated the global supply, creating a new monopoly controlled by the Dutch Cinchona Bureau, which was criticized for keeping prices artificially high. nih.gov The strategic importance of quinine was starkly highlighted during World War II, when the seizure of these Javanese plantations by Japanese forces cut off the primary source of the drug for the Allied powers, creating a critical shortage and intensifying the race for a synthetic alternative. wikipedia.org

The drive to synthesize quinine began in the mid-19th century, fueled by supply insecurities and a prize of 4000 francs offered by the French Society of Pharmacy for a synthetic route. unizg.hr The first notable attempt was made in 1856 by a young English chemist, William Henry Perkin. ed.govacs.org At the time, the exact structural formula of quinine was unknown, though its empirical formula, C₂₀H₂₄N₂O₂, had been established. udel.edu

Perkin hypothesized, incorrectly, that he could produce quinine by oxidizing two equivalents of N-allyltoluidine (C₁₀H₁₃N) with oxygen. udel.eduwikipedia.org His experiment failed to yield quinine. Instead of the desired colorless crystals, he produced a black, sludgy precipitate. hebmu.edu.cn However, his curiosity led him to investigate this unexpected result, and from it, he extracted the world's first synthetic dye: mauveine. ed.govwikipedia.org This accidental discovery, born from the failed attempt to synthesize quinine, was a monumental event that gave birth to the synthetic chemical and dye industry. wikipedia.orghebmu.edu.cn

The quest to synthesize quinine in the laboratory proved to be one of the great challenges in the history of organic chemistry, a pursuit that spanned over 150 years. wikipedia.org The difficulty lies in the molecule's intricate and complex structure. Quinine features two main fused ring systems (an aromatic quinoline (B57606) and a bicyclic quinuclidine) and possesses five stereogenic centers, meaning it is just one of 16 possible stereoisomers. wikipedia.org Achieving the correct three-dimensional arrangement of atoms is a formidable task.

A timeline of key developments underscores the century-long effort:

| Year | Key Development | Researcher(s) | Significance |

| 1820 | Isolation of quinine from Cinchona bark. wikipedia.orgunito.it | Pierre Pelletier & Joseph Caventou | Provided the pure active compound, enabling standardized study. |

| 1853 | Conversion of quinine to quinotoxine. wikipedia.org | Louis Pasteur | This isomerization product would later become a key intermediate in synthesis. |

| 1908 | Proposal of the correct atomic connectivity. researchgate.netunito.it | Paul Rabe | Established the correct two-dimensional structure of the quinine molecule. |

| 1918 | Synthesis of quinine from quinotoxine. acs.orgwikipedia.org | Paul Rabe & Karl Kindler | A crucial partial synthesis, converting a known derivative back into quinine. |

| 1944 | Formal total synthesis of quinine. wikipedia.orgwikipedia.org | R.B. Woodward & W.E. Doering | Achieved the synthesis of quinotoxine from simple starting materials, thereby formally completing the total synthesis based on Rabe's 1918 work. This was a major milestone in organic chemistry. |

| 2001 | First stereoselective total synthesis. udel.eduwikipedia.org | Gilbert Stork | Developed a new route that controlled the stereochemistry of the molecule and raised doubts about whether the 1918 Rabe-Kindler procedure was reproducible as described. |

| 2007 | Successful repetition of the Rabe-Kindler conversion. wikipedia.org | Robert Williams & coworkers | Confirmed the viability of the final steps of the Woodward-Doering formal synthesis, settling the long-standing controversy. |

The 1944 Woodward-Doering synthesis was a landmark achievement, though it was a "formal" synthesis because they synthesized the intermediate d-quinotoxine and relied on the earlier, sparsely detailed work of Rabe and Kindler to constitute the final conversion to quinine. wikipedia.orghebmu.edu.cn Decades later, Gilbert Stork published the first fully stereoselective synthesis and questioned the 1944 claim, sparking a significant controversy. acs.org This debate was finally put to rest in 2007 when the Rabe-Kindler conversion was successfully replicated. wikipedia.org

Despite these synthetic triumphs, which are considered milestones in organic chemistry, Cinchona trees remain the only economically practical source of quinine. wikipedia.orgacs.org To date, no synthetic process can compete with the cost-effectiveness of isolating the alkaloid from its natural source. wikipedia.org

Advanced Synthetic Methodologies and Chemical Modifications

Stereoselective Synthesis Pathways

The presence of four asymmetric carbon atoms in the quinine (B1679958) molecule means that there are 16 possible stereoisomers. acs.org Achieving a synthesis that selectively produces the desired isomer, (-)-quinine, has been a primary goal. While early total syntheses established control over some of the asymmetric centers, a fully stereoselective synthesis remained elusive for many years. acs.orgudel.edu

A landmark achievement was the first entirely stereoselective total synthesis of (-)-quinine reported by Gilbert Stork and his team in 2001. udel.edunih.govresearchgate.net This synthesis was hailed as a milestone, notable for its conceptual novelty and retrosynthetic design. researchgate.net The Stork synthesis begins with the chiral (S)-4-vinylbutyrolactone, and all subsequent stereogenic centers are established through chiral induction, avoiding the need for asymmetric steps later in the sequence. wikipedia.org

Following Stork's breakthrough, other researchers have developed novel stereoselective routes. For instance, syntheses by Jacobsen (2003) and Kobayashi (2004) employed catalytic asymmetric methods. researchgate.net More recent approaches have continued to refine the stereoselective synthesis of quinine. In 2018, a new strategy was reported based on two key stereoselective steps: a C-H activation and an aldol (B89426) reaction to connect the two main heterocyclic parts of the molecule. researchgate.net Other notable methods include a proline-mediated intramolecular aldol reaction for forming the piperidine (B6355638) skeleton and a one-pot synthesis of a chiral piperidine skeleton using a diphenylprolinol silyl (B83357) ether-mediated reaction. researchgate.netnih.gov Another innovative approach utilizes a "local-desymmetrization" strategy, starting from a symmetrical, non-stereogenic precursor to access both quinine and its diastereomer, quinidine (B1679956). researchgate.net

Table 1: Key Milestones in Stereoselective Quinine Synthesis

| Year | Lead Researcher(s) | Key Feature of the Synthetic Pathway | Reference |

|---|---|---|---|

| 2001 | Stork | First entirely stereoselective total synthesis starting from (S)-4-vinylbutyrolactone. | udel.edunih.gov |

| 2018 | Maulide | A concise approach using a selective C(sp3)-H activation and a novel aldol reaction disconnection. | scientificupdate.com |

| 2021 | Lee and Chen | A divergent synthesis of quinine and quinidine using a "local-desymmetrization" approach. | researchgate.net |

| 2022 | Ishikawa | An enantioselective total synthesis accomplished in five reaction vessels using organocatalysis. | nih.gov |

Novel Synthetic Routes and Strategies

The quest for more efficient and flexible syntheses of quinine has led to the development of several novel strategies that move beyond classical methods. These modern routes often employ powerful new reactions and disconnections that allow for more concise and adaptable syntheses, which is crucial for producing analogues and derivatives. scientificupdate.com

A significant recent development is a synthesis that proceeds via a C–H activation strategy. scientificupdate.com This approach allows for a short and flexible route to both natural (-)-quinine and its unnatural enantiomer, (+)-quinine, as well as various derivatives. scientificupdate.com The strategy involves a novel disconnection at the C8-C9 bond, utilizing an aldol reaction to bring together two key intermediates. scientificupdate.com This contrasts with many previous syntheses that relied on the "Rabe connection," which forms the bond between N-1 and C-8. udel.edu

Modern organic chemistry has provided a powerful toolkit for complex molecule synthesis, with palladium-catalyzed cross-coupling reactions being particularly prominent. The Heck reaction, which forms a carbon-carbon bond between an unsaturated halide and an alkene, is an excellent method for modifying the vinyl group of quinine. uncw.eduwikipedia.org Quinine is an ideal substrate for this reaction because it contains a monosubstituted olefin and functional groups that are tolerated by the reaction conditions. uncw.edu

The Heck reaction, formally the Mizoroki-Heck reaction, uses a palladium catalyst to create substituted alkenes, typically with trans stereochemistry. uncw.eduwikipedia.org In the context of quinine, this reaction has been used to attach various aryl groups to the vinyl position. uncw.eduresearchgate.net This modification is of significant interest as it allows for the synthesis of a wide array of derivatives with potentially altered biological properties. uncw.edu The reaction involves the oxidative addition of an aryl halide to a Pd(0) catalyst, followed by coordination and insertion of the alkene, and finally, a β-hydride elimination to release the product and regenerate the catalyst. uncw.edu

To improve its utility and manage its release profile, quinine hydrochloride dihydrate has been incorporated into various bioengineered materials. These systems are designed to offer controlled or sustained release, which can be highly beneficial.

One promising approach involves the use of clay minerals as host materials. Natural and synthetic saponite (B12675438), a type of smectite clay, have been used to create nanocomposites for the controlled release of quinine. researchgate.net The quinine is intercalated into the interlayer gallery of the clay matrices via an ion-exchange mechanism. researchgate.net These clay-hybrid materials have demonstrated superior controlled release of quinine in both simulated gastric fluid (pH 1.2) and intestinal fluid (pH 7.4). researchgate.net Similarly, natural hectorite (B576562) clay has been used to form nanocomposites that facilitate a controlled release profile for the drug. researchgate.net The release kinetics from these saponite composites were found to follow the Korsmeyer-Peppas model, indicating a diffusion-controlled release mechanism. researchgate.net

Another strategy involves creating active films that can release quinine-based compounds. Researchers have developed cross-linked films by utilizing the reactive sites on the quinine molecule, specifically the nitrogen atom and the vinyl group of the quinuclidine (B89598) portion. nih.govrsc.org Through orthogonal quaternization and thiol-ene coupling reactions, flexible, nanostructured films were produced that are capable of releasing antimicrobial compounds. nih.govrsc.org Other methods like microencapsulation using anionic polyelectrolytes have also been explored to create taste-masked and sustained-release formulations. ucl.ac.uk

Table 2: Bioengineered Materials for Quinine Release

| Material Type | Specific Material | Mechanism/Method | Outcome | Reference |

|---|---|---|---|---|

| Clay Nanocomposite | Natural/Synthetic Saponite | Ion-exchange intercalation | Controlled release in gastric and intestinal fluids. | researchgate.net |

| Clay Nanocomposite | Natural Hectorite | Cation exchange intercalation | Controlled release in gastric and intestinal fluids. | researchgate.net |

| Active Polymer Film | Cross-linked Quinine-based polymer | Melt quaternization/thiol-ene coupling | Flexible films that release antimicrobial compounds. | nih.govrsc.org |

| Microcapsules | Iota-carrageenan, Eudragit L | Modified multiple emulsion technique | Taste-masking and sustained release. | ucl.ac.uk |

Structural Modifications for Enhanced Efficacy and Reduced Toxicity

Systematic chemical modification of the quinine structure has been a long-standing strategy to develop new agents with improved properties. nih.gov The goal of these modifications is often to enhance efficacy, particularly against resistant strains of pathogens, while minimizing undesirable side effects. nih.gov The complex structure of quinine offers multiple sites for modification, including the quinoline (B57606) core, the C9 hydroxyl group, and the vinyl group. nih.govnih.gov

The vinyl group at the C3 position is a key site for structural modification. uncw.edu Its presence and position are known to significantly impact the molecular assembly and properties of cinchona alkaloids. nih.govresearchgate.net A variety of chemical transformations can be performed on this group to generate novel analogues. researchgate.net

As previously mentioned, the Heck reaction is a powerful tool for arylating the vinyl group. uncw.eduresearchgate.net Other modifications include hydroboration-oxidation to form an alcohol, ozonolysis to create an aldehyde, and various addition reactions. researchgate.net For example, thiol-ene "click" chemistry has been used to attach different functional groups to the vinyl moiety. researchgate.net These modifications allow for the introduction of diverse substituents, which can profoundly influence the molecule's biological activity. scientificupdate.com For instance, C3 aryl derivatives of quinine, synthesized via a route that modifies this position, have shown enhanced antimalarial activity in both in vitro and in vivo studies. scientificupdate.com

Beyond the vinyl group, extensive research has focused on creating a wide range of quinine derivatives and analogues by modifying other parts of the molecule. nih.gov These efforts aim to discover new pharmacophores and overcome mechanisms of drug resistance. nih.gov

One area of exploration is the synthesis of hybrid molecules. For example, "reversed chloroquines" have been designed to combat resistance. nih.gov Another approach involves creating conjugates by linking the quinine scaffold to other heterocyclic fragments. A CuAAC "click" reaction has been used to create 1,2,3-triazole derivatives of quinine, connecting the alkaloid to various pharmacophoric fragments. mdpi.com These triazolyl derivatives have shown promise as potential antitumor and antimicrobial agents. mdpi.com Other synthetic strategies have yielded quinine-piperidine and quinine-anabasine conjugates. mdpi.com The development of "quinalogs," or pseudo-natural products, has been achieved through Ni-catalyzed cross-electrophile coupling, allowing for the iteration of the aromatic quinoline component of quinine for the first time. albany.edu These novel synthetic approaches provide access to derivatives that could not be easily obtained through the modification of the natural product itself, opening new avenues for drug discovery. researchgate.net

Synthesis of this compound Dihydrate Hybrid Materials

The development of hybrid materials involves combining this compound dihydrate with other substances to create composites with unique properties. A notable area of this research is the interaction with clay minerals.

Intercalation into Clay Minerals (e.g., Saponite)

This compound dihydrate (QU) can be intercalated into the interlayer spaces of smectite clay minerals, such as natural saponite (NSAP) and synthetic saponite (SSAP). nih.gov This process is typically achieved through an ion exchange mechanism. nih.govresearchgate.net The synthesis of the saponite itself can be carried out using a sol-gel hydrothermal technique. nih.gov In a typical intercalation process, the clay mineral is dispersed in a solution containing this compound dihydrate and agitated for a period, often around 24 hours, to facilitate the exchange of cations within the clay's structure with the protonated quinine molecules. researchgate.net Following the intercalation period, the resulting solid hybrid material is separated from the solution by centrifugation, washed to remove any non-intercalated compound, and then dried. researchgate.net Studies have also explored the use of other similar clay minerals like natural hectorite (NHT) for the intercalation of quinine. researchgate.net

Characterization of Hybrid Composites

A suite of analytical techniques is employed to confirm the successful intercalation of this compound dihydrate into the clay matrix and to characterize the properties of the resulting hybrid composites. nih.gov

Powder X-ray Diffraction (PXRD): PXRD is a primary tool used to determine the structural changes in the clay mineral upon intercalation. An increase in the basal spacing (d-spacing) of the clay layers is a key indicator that quinine molecules have been successfully inserted into the interlayer gallery. nih.govresearchgate.net

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis is used to identify the functional groups present in the pristine materials and the hybrid composite. The presence of characteristic vibrational bands of both the clay and quinine in the spectrum of the hybrid material confirms the successful incorporation of the drug. nih.govresearchgate.net

Brunauer-Emmett-Teller (BET) Surface Area Analysis: This technique is used to measure the specific surface area of the materials. Changes in the surface area after intercalation can provide insights into how the quinine molecules are arranged within the clay structure. nih.gov

Scanning Electron Microscopy (SEM): SEM is utilized to observe the surface morphology and texture of the clay and the hybrid composite. nih.gov

Differential Scanning Calorimetry (DSC): DSC is another thermal analysis technique that helps to confirm the presence of the different phases in the composite material. nih.gov

The collective data from these characterization methods provide conclusive evidence of the formation of a quinine-clay hybrid material. nih.gov

Catalytic Applications in Organic Synthesis

Quinine and its derivatives have long been recognized for their utility as chiral catalysts in a wide range of asymmetric organic reactions. researchgate.net While many applications utilize modified forms of quinine, the fundamental structure of the alkaloid is key to its catalytic activity. The presence of both a basic quinuclidine nitrogen and a hydroxyl group allows it to act as a bifunctional catalyst. researchgate.net

Research has shown that cinchona alkaloids, the family to which quinine belongs, can be oxidized to their N-oxide derivatives, which then serve as effective chiral catalysts. researchgate.net For instance, quinine N-oxide has been used as a chiral catalyst in the asymmetric Pauson-Khand reaction. researchgate.net Furthermore, palladium-catalyzed reactions are a significant area of investigation. The addition of a palladium catalyst, such as palladium chloride (PdCl₂), can accelerate oxidation reactions of quinine. researchgate.net The interaction between the π orbitals of the quinine molecule and palladium can also lead to alkene translocation. researchgate.net

The broader field of organocatalysis frequently employs quinine-based catalysts for various transformations, including the synthesis of complex molecules like spiro-oxindoles. researchgate.net These catalysts are valued for their ability to induce high levels of stereoselectivity. researchgate.net

Below is a data table summarizing key aspects of the characterization techniques used for quinine-clay hybrid materials.

| Characterization Technique | Purpose in Hybrid Material Analysis | Key Findings |

| Powder X-ray Diffraction (PXRD) | To determine the interlayer spacing of the clay mineral. | An increase in the basal spacing confirms the intercalation of quinine molecules. nih.govresearchgate.net |

| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the functional groups and confirm the presence of both components. | The spectrum of the composite shows characteristic bands of both the clay and quinine. nih.govresearchgate.net |

| Thermal Gravimetric Analysis (TGA) | To assess thermal stability and quantify the loaded drug. | Provides data on the decomposition patterns and the amount of intercalated quinine. nih.govresearchgate.net |

| Scanning Electron Microscopy (SEM) | To visualize the surface morphology of the materials. | Reveals changes in the surface texture of the clay upon intercalation. nih.gov |

Elucidation of Molecular Mechanisms of Action

Antimalarial Mechanisms against Plasmodium falciparum

The antimalarial activity of quinine (B1679958) hydrochloride dihydrate is multifaceted, targeting several crucial metabolic and physiological pathways within the Plasmodium falciparum parasite. While the precise mechanisms are not entirely understood, research points to a primary disruption of the parasite's processes for handling hemoglobin and its toxic byproducts. pediatriconcall.com

A central mechanism of quinine's antimalarial action is its interference with the parasite's heme detoxification process. patsnap.com During its intra-erythrocytic stage, the malaria parasite digests the host's hemoglobin, releasing large quantities of toxic free heme. patsnap.com To protect itself, the parasite polymerizes this heme into an inert, insoluble crystal called hemozoin. patsnap.com Quinine is thought to disrupt this critical detoxification pathway. patsnap.comdrugbank.com

The compound accumulates in the parasite's acidic food vacuole, the site of both hemoglobin digestion and hemozoin formation. drugbank.comnih.gov Here, it is believed that quinine binds to the heme molecules, forming a complex that prevents their incorporation into the growing hemozoin crystal. patsnap.com This inhibition of heme polymerase activity leads to the accumulation of toxic, free heme within the parasite. patsnap.comdrugbank.com The buildup of this reactive heme results in oxidative damage to parasitic membranes and other essential components, ultimately leading to the parasite's death. patsnap.com

Another identified mechanism of quinine's action against P. falciparum is the inhibition of glycolysis. pediatriconcall.com The parasite relies heavily on the glycolytic pathway for its energy production. By disrupting this metabolic process, quinine effectively cuts off the parasite's primary energy supply, further contributing to its demise. pediatriconcall.com

Table 1: Summary of Antimalarial Mechanisms of Quinine

| Mechanism | Target Pathway/Molecule | Resulting Effect on P. falciparum |

| Inhibition of Hemozoin Biocrystallization | Heme Polymerase / Free Heme | Accumulation of toxic heme, leading to oxidative stress and death. patsnap.comdrugbank.com |

| Interference with Hemoglobin Metabolism | Hemoglobin digestion in the food vacuole | Starvation and/or buildup of toxic hemoglobin byproducts. drugbank.comnih.gov |

| Inhibition of Nucleic Acid and Protein Synthesis | DNA replication and transcription; protein translation | Halts parasite development and reproduction. pediatriconcall.compatsnap.com |

| Glycolysis Inhibition | Glycolytic pathway | Depletion of the parasite's primary energy source. pediatriconcall.com |

Potassium Channel Modulation

In addition to its antimalarial properties, quinine is recognized as a blocker of various potassium (K+) channels. selleckchem.comresearchgate.net This activity is not directly linked to its primary antimalarial effect but represents a distinct pharmacological characteristic of the compound.

Specific research has demonstrated that quinine hydrochloride dihydrate acts as an inhibitor of the wild-type (WT) mouse Slo3 (KCa5.1) potassium channel. medchemexpress.commedchemexpress.com The Slo3 channel is a high-conductance, calcium-activated potassium channel. Quinine has been shown to inhibit the currents of this specific channel when they are evoked by voltage pulses. medchemexpress.com

Table 2: Research Findings on Quinine's Inhibition of WT Mouse Slo3 Channel

| Channel Target | Inhibitor | Finding |

| WT Mouse Slo3 (KCa5.1) | This compound dihydrate | Inhibits channel currents evoked by voltage pulses to +100 mV with a half-maximal inhibitory concentration (IC50) of 169 μM. medchemexpress.commedchemexpress.com |

Effects on Cx36 and Cx50 Junctional Currents

This compound dihydrate has been demonstrated to selectively block specific gap junction channel subtypes. nih.gov Research shows that quinine blocks Cx36 and Cx50 junctional currents in a manner that is both reversible and dependent on the concentration of the compound. nih.govselleckchem.com The half-maximal blocking concentrations (IC50) have been determined to be 32 μM for Cx36 and 73 μM for Cx50. nih.govpnas.orgresearchgate.net The Hill coefficients for this blocking action by quinine are approximately 2 for both of these connexins. nih.gov

The blocking effect of quinine on these channels is characterized by its reversibility upon washout of the drug. nih.gov For instance, with Cx50 channels, both low (30 μM) and high (300 μM) concentrations of quinine that caused a decrease in junctional currents (Ij) saw a complete recovery of these currents after the drug was removed. nih.gov A similar reversible block was observed with Cx36 channels, although the recovery time was notably slower compared to Cx50 channels. nih.gov In contrast, quinine does not produce a substantial block on gap junction channels formed by other connexins such as Cx26, Cx32, Cx40, and Cx43, and has only a moderate effect on Cx45 junctions. nih.gov This selective action suggests that quinine can be a useful tool for blocking specific types of gap junction channels, including those between neurons that are formed by Cx36. selleckchem.com The selective inhibition of Cx36 and Cx50 by quinine has been proposed as a potential mechanism for some of the drug's side effects. nih.gov

| Connexin Subtype | Effect of Quinine | IC50 Value | Reference |

|---|---|---|---|

| Cx36 | Reversible, concentration-dependent block | 32 μM | nih.govpnas.orgresearchgate.net |

| Cx50 | Reversible, concentration-dependent block | 73 μM | nih.govpnas.orgresearchgate.net |

| Cx26 | Not substantially blocked | Not applicable | nih.gov |

| Cx32 | Not substantially blocked | Not applicable | nih.gov |

| Cx40 | Not substantially blocked | Not applicable | nih.gov |

| Cx43 | Not substantially blocked | Not applicable | nih.gov |

| Cx45 | Moderately affected | Not applicable | nih.gov |

Impact on Whole-Cell Potassium Currents (IK)

This compound dihydrate acts as a blocker of potassium (K+) channels. selleckchem.comscbt.com Voltage-clamp studies on isolated spiral ganglion neurons have demonstrated that quinine primarily blocks the whole-cell potassium currents (IK) in a voltage-dependent manner. nih.govphysiology.org The potency of this block is dependent on the membrane potential. For example, at a test pulse of -35 mV, quinine concentrations up to 100 μM did not cause a significant block of IK. nih.govphysiology.org However, with more positive test pulses, the blocking effect is significantly enhanced. The concentration required to achieve 50% inhibition (IC50) was found to be 8 μM for a test pulse to +65 mV. nih.gov

Further research on Jurkat cells, a human T-lymphoma cell line, showed that quinine blocks both instantaneous K+ current and time-dependent Kv1.3 current with similar affinities, having IC50 values of approximately 17 μM and 22 μM at zero voltage, respectively. researchgate.net The blockade of the instantaneous K+ current by quinine was also observed to be voltage-dependent, with greater potency at depolarizing potentials. researchgate.net In pancreatic beta-cells, quinine has been shown to block the high conductance, calcium-activated potassium channel from the external side of the membrane, characterized by a rapid flickering of the channel between open and closed states. nih.gov This suggests that quinine acts by obstructing the flow of potassium ions through the open channel. nih.gov The ability of quinine to block major types of potassium channels in spiral ganglion neurons, even at moderate concentrations of around 200 μM, underscores its significant effect on these channels. physiology.org

| Cell Type/Current Type | Nature of Block | IC50 Value | Reference |

|---|---|---|---|

| Spiral Ganglion Neurons (Whole-cell IK) | Voltage-dependent | 8 μM (at +65 mV) | nih.gov |

| Jurkat Cells (Instantaneous K+ current) | Voltage-dependent | ~17 μM (at 0 mV) | researchgate.net |

| Jurkat Cells (Kv1.3 current) | - | ~22 μM (at 0 mV) | researchgate.net |

| Pancreatic Beta-Cells (Ca2+-activated K+ channel) | External blockade, induces flickering | Not specified | nih.gov |

Modulation of Muscle Membrane and Sodium Channels

Quinine exerts direct effects on the muscle membrane and sodium channels. drugbank.com This activity is relevant to its use in certain muscular disorders. drugbank.com Studies have shown that quinine and its derivatives act on a variety of ion channels, including nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction. nih.gov At the fetal nAChR (αβγδ subunits), quinine has an IC50 of 2.30 μM for blocking acetylcholine-evoked currents. nih.gov This inhibition is non-competitive, as the effectiveness of the block is independent of the acetylcholine concentration. nih.gov

In addition to its effects on potassium currents, at higher concentrations (greater than 20 μM), quinine also reduces the magnitude of sodium currents (INa) in a use-dependent manner. nih.govphysiology.org This means the blocking effect increases with repeated stimulation or use of the sodium channels. The IC50 for the block of sodium currents is approximately 85 μM. physiology.org In contrast, calcium currents (ICa) are left relatively unaffected by quinine. nih.govphysiology.org This modulation of both potassium and sodium channels in neurons affects the action potential, with quinine first broadening the action potential and then, at higher concentrations, reducing its amplitude. physiology.org

Neurotransmitter System Interactions

This compound dihydrate has been found to interfere with the function of the neurotransmitter serotonin (B10506) (5-HT). nih.govnih.gov Research has demonstrated that quinine inhibits the proliferation of both yeast and human (SH-SY5Y) cells that is induced by serotonin. nih.govnih.govlstmed.ac.uk One of the underlying mechanisms for this effect is the inhibition of 5-HT receptor activation by quinine. nih.govlstmed.ac.uklstmed.ac.uk

Furthermore, quinine has a direct impact on the biosynthesis of serotonin. nih.govnih.gov Studies have shown that cells exhibit a marked decrease in serotonin production when incubated with quinine. nih.govnih.govlstmed.ac.uk This is due to the competitive inhibition of tryptophan hydroxylase 2 (TPH2), the rate-limiting enzyme in serotonin biosynthesis, in the presence of its substrate, tryptophan. nih.govnih.govlstmed.ac.uk These findings indicate that quinine disrupts both the production and the functional activity of serotonin. nih.gov

Quinine has been identified as a potent inhibitor of monoamine oxidase (MAO), an enzyme crucial for the metabolism of biogenic amines. jst.go.jpnih.govfuta.edu.ng In vitro studies using rat brain homogenates have shown that quinine inhibits MAO activity in a concentration-dependent manner, with a reported IC50 value of 125.8 nM. futa.edu.ng The type of inhibition exerted by quinine on MAO, with respect to benzylamine (B48309) as a substrate, has been characterized as competitive. jst.go.jpnih.gov This inhibitory action on MAO can lead to an accumulation of its substrates, which include neurotransmitters like dopamine, serotonin, and histamine. futa.edu.ng

Cellular and Molecular Effects Beyond Antimalarial Action

Beyond its well-known antimalarial properties, which are thought to involve the inhibition of heme polymerase in the malaria parasite, quinine exhibits a range of other cellular and molecular effects. drugbank.com One such effect is the prevention of tumor necrosis factor (TNF) formation. selleckchem.com This action is associated with a subsequent reduction in hepatic DNA fragmentation and liver enzyme leakage. selleckchem.com

Quinine also demonstrates the ability to modify the intracellular tolerance to the chemotherapeutic agent doxorubicin (B1662922). While its effect on doxorubicin accumulation is relatively weak, it can completely restore doxorubicin sensitivity in resistant cells, suggesting it modifies the intracellular distribution of the drug. selleckchem.com The primary mechanism of action for quinine is thought to be the inhibition of heme detoxification, leading to the accumulation of toxic heme and the death of the parasite. youtube.com More recent research suggests that quinine may also act by binding to and inhibiting the parasite's purine (B94841) nucleoside phosphorylase, an enzyme essential for the parasite's survival. youtube.com

Prevention of Tumor Necrosis Factor (TNF) Formation

Quinine has been identified as an inhibitor of Tumor Necrosis Factor (TNF) production. nih.govnih.gov Research in a murine model of septic liver failure induced by lipopolysaccharide showed that pretreatment with quinine, which acts as a K+ channel blocker, prevented the formation of TNF. nih.gov This inhibition is crucial as TNF is a key mediator of hepatic apoptosis and necrosis in this model. nih.gov

Further studies on human alveolar macrophages have elucidated this mechanism, indicating that quinine inhibits the production of TNF-alpha at the level of gene transcription. nih.gov The production of TNF-alpha was induced by lipopolysaccharide (LPS), which also activated two types of K+ channels in the macrophages. nih.gov Quinine, at concentrations that block these K+ channels (50 to 200 microM), inhibited TNF-alpha release in a dose-dependent manner and significantly suppressed the expression of TNF-alpha mRNA. nih.gov

Impact on Hepatic DNA Fragmentation and Liver Enzyme Leakage

In a murine model of septic liver failure, the administration of quinine demonstrated protective effects on the liver. nih.gov The study, which used lipopolysaccharide in D-galactosamine-sensitized mice, is characterized by a significant systemic release of tumor necrosis factor that leads to liver cell death. nih.gov Pretreatment with quinine was found to prevent the hepatic DNA fragmentation and leakage of liver enzymes that are hallmarks of this condition. nih.gov This suggests that by inhibiting TNF formation, quinine can interrupt the downstream pathological events leading to liver damage. nih.gov

Influence on Doxorubicin Sensitivity in Resistant Cells

In a comparative study using Chinese hamster ovary cells (LR73) resistant to doxorubicin, quinine was able to restore sensitivity to a doxorubicin analog (THP-DOX) and lower the resistance index. nih.gov This effect was distinct from other MDR modulators like verapamil (B1683045) and S9788, which work by increasing the nuclear accumulation of the drug. nih.gov Quinine's ability to restore sensitivity without significantly altering nuclear drug concentration suggests a different mechanism of action. nih.gov

Table 1: Effect of Quinine on Doxorubicin Sensitivity in Resistant Cells

| Feature | Observation | Source(s) |

| Doxorubicin Accumulation | Exhibits a relatively weak effect on overall drug accumulation. | selleckchem.com |

| Sensitivity Restoration | Completely restores doxorubicin sensitivity in resistant cells. | selleckchem.comnih.gov |

| Resistance Index | Decreases the resistance index in multidrug-resistant (MDR) cells. | nih.gov |

| Mechanism | Does not increase nuclear accumulation of the drug, unlike other modulators. | nih.gov |

Alteration of Intracellular Drug Distribution

The mechanism by which quinine restores drug sensitivity appears to be linked to its ability to alter the intracellular distribution of the drug. selleckchem.comnih.gov Research suggests that quinine modifies the intracellular tolerance to doxorubicin, implying a change in how the drug is distributed within cellular compartments. selleckchem.com It is proposed that quinine has intracellular targets that are involved in the distribution of the drug, potentially affecting its sequestration away from its site of action. nih.gov This mode of action suggests that quinine may modify the molecular environment of anthracyclines or their binding to cytoplasmic targets, rather than simply inhibiting the efflux pumps responsible for resistance. nih.gov

Antiviral Mechanisms

This compound dihydrate has been investigated for its antiviral properties, with a particular focus on the Dengue virus (DENV).

Inhibition of Dengue Virus (DENV) Proliferation and Cytostatic Effects

This compound dihydrate has been shown to inhibit the proliferation of the Dengue virus (DENV) and exert cytostatic effects in infected cells. medchemexpress.commedchemexpress.com In studies using the human hepatocarcinoma HepG2 cell line, a 150 μM concentration of this compound dihydrate applied for 30 minutes was effective in inhibiting DENV proliferation. medchemexpress.commedchemexpress.com Research on quinine sulfate (B86663), a related salt, confirms this pronounced anti-DENV activity, showing it can inhibit the production of all four DENV serotypes. researchgate.netnih.gov In one study, quinine inhibited DENV production by approximately 80%, a significantly higher rate than other drugs tested. researchgate.netnih.gov This reduction in virus production was observed in three different human cell lines. researchgate.netnih.gov

Reduction of Viral DENV RNA and Protein Levels

The antiviral action of quinine extends to the molecular level by impeding the synthesis of viral components. Treatment with this compound dihydrate at concentrations ranging from 37.5 to 150 μM for 24 hours resulted in a significant, dose-dependent reduction of viral DENV RNA and protein levels in HepG2 cells. medchemexpress.commedchemexpress.com Studies with quinine sulfate further corroborate these findings, demonstrating that it significantly inhibits DENV replication by decreasing the synthesis of both DENV RNA and viral proteins in a dose-dependent manner. researchgate.netnih.gov This indicates that quinine interferes with the core processes of the viral replication cycle. nih.gov

Table 2: Antiviral Activity of Quinine against Dengue Virus (DENV)

| Mechanism | Finding | Source(s) |

| Inhibition of Proliferation | Inhibits DENV proliferation and shows cytostatic effects in HepG2 cells at 150 μM. | medchemexpress.commedchemexpress.com |

| Reduction in Virus Production | Inhibited DENV production by about 80% and was effective against all four serotypes. | researchgate.netnih.gov |

| Effect on Viral RNA | Significantly reduces viral DENV RNA levels in a dose-dependent manner. | medchemexpress.commedchemexpress.comresearchgate.netnih.gov |

| Effect on Viral Protein | Significantly reduces viral DENV protein levels in a dose-dependent manner. | medchemexpress.commedchemexpress.comresearchgate.netnih.gov |

Antifungal Activity and Mechanisms

This compound dihydrate exhibits notable antifungal properties, primarily by disrupting essential nutrient transport systems in fungal cells. This disruption leads to a state of nutrient starvation, thereby inhibiting fungal growth and proliferation. The mechanisms underlying this activity involve the direct inhibition of glucose uptake and a synergistic action with other compounds to block the transport of other vital nutrients.

Inhibition of Glucose Transport in Fungi

Glucose is a primary source of carbon and energy for fungi, crucial for their growth, virulence, and the formation of biofilms. nih.govresearchgate.net this compound dihydrate has been shown to interfere with this fundamental process by inhibiting glucose transport into the fungal cell.

Research using the model organism Saccharomyces cerevisiae has provided significant insights into this mechanism. Transcriptional analysis of yeast cells exposed to quinine revealed a significant upregulation of genes typically associated with a low-glucose response. nih.govnih.gov This finding suggested that the cells were experiencing glucose limitation, even in a glucose-rich environment. Subsequent kinetic studies confirmed that quinine acts as a competitive inhibitor of glucose transport. nih.gov This means that quinine directly competes with glucose for binding to hexose (B10828440) transporters (HXTs) on the fungal cell membrane. nih.govnih.gov

The hexose transporters are a family of proteins responsible for facilitating the movement of sugars like glucose across the cell membrane. In S. cerevisiae, several HXT proteins (including HXT1-HXT5, HXT8, and HXT10) have been implicated as potential facilitators of quinine uptake. nih.gov Mutant strains of yeast lacking the genes for these specific transporters showed increased resistance to quinine, which correlated with reduced accumulation of the drug inside the cells. nih.govnih.gov This suggests that quinine may enter the fungal cell through these same transporters, and in doing so, competitively block the entry of glucose. nih.gov The dependence of fungi on these transport systems makes them an attractive target for antifungal strategies. nih.govresearchgate.net

Synergistic Effects with Bicarbonate on Amino Acid and Sulfate Transport

Beyond its direct effect on glucose uptake, this compound dihydrate can act synergistically with other substances to inhibit the transport of different essential nutrients. A notable example is its interaction with bicarbonate to block the transport of amino acids and sulfates in the pathogenic fungus Candida albicans. researchgate.net

Candida albicans, like many fungi, relies on the uptake of amino acids from its environment for protein synthesis and various metabolic processes. nih.gov Similarly, sulfate is an essential nutrient for the synthesis of sulfur-containing amino acids like methionine and cysteine. The combination of quinine and bicarbonate has been observed to create a potent inhibitory effect on the transport systems responsible for the uptake of these molecules. researchgate.net This synergistic inhibition of both amino acid and sulfate transport can lead to a significant disruption of fungal metabolism and growth. researchgate.net

This synergistic activity highlights a more complex mechanism of action where quinine's antifungal effects can be amplified in the presence of other compounds, broadening its impact on fungal nutrient acquisition.

Anti-inflammatory Properties

This compound dihydrate also possesses anti-inflammatory properties, which are attributed to its ability to modulate various components of the inflammatory response at a molecular level.

One of the key mechanisms identified is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. nih.gov The NF-κB pathway is a central regulator of inflammation, and its activation leads to the production of pro-inflammatory cytokines. In a mouse model of atopic dermatitis, treatment with quinine was shown to significantly decrease the mRNA expression of key components of this pathway, including IκBα, IKKα, and NF-κB itself. nih.gov By inhibiting this pathway, quinine can effectively reduce the inflammatory cascade.

Furthermore, quinine has been shown to reduce the levels of specific pro-inflammatory molecules. Research has demonstrated that quinine can decrease the levels of interleukin-1 beta (IL-1β), a potent inflammatory cytokine known to be a key mediator of fever. medicalnewstoday.com This effect may be linked to quinine's influence on the TWIK2 potassium channel, which plays a role in the activation of the inflammasome in immune cells like macrophages. medicalnewstoday.com The inflammasome is a multi-protein complex that, when activated, triggers the production and release of IL-1β.

Studies have also shown that quinine treatment can lead to a reduction in the levels of other cytokines in skin tissue, contributing to its therapeutic effects in inflammatory skin conditions. nih.gov This broad anti-inflammatory action, coupled with its antimalarial and analgesic effects, underscores the diverse pharmacological profile of quinine. sigmaaldrich.com

Advanced Analytical Methodologies for Quinine Hydrochloride Dihydrate

Chromatographic Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of quinine (B1679958). It is a technique used to separate, identify, and quantify each component in a mixture. Reversed-phase HPLC (RP-HPLC) is the most common mode used for quinine analysis. nih.govresearchgate.netsielc.com

With UV detection , quinine can be effectively measured. A simple and rapid RP-HPLC method uses a UV detector set at a specific wavelength, such as 240 nm, to quantify quinine without interference from its diastereoisomer, quinidine (B1679956). nih.gov Another method sets the detection wavelength at 235 nm. nihs.go.jp One validated HPLC-UV method demonstrated linearity over a concentration range of 1-100 µg/mL with detection at 254 nm. rjptonline.org A separate study identified the maximum absorption wavelength (λmax) for quinine sulfate (B86663) at 330 nm, which was subsequently used for analysis. rjptonline.org

Fluorescence detection offers enhanced sensitivity and selectivity for quinine analysis. researchgate.netcolostate.edu Quinine is a naturally fluorescent molecule, a property that is exploited for its detection at very low concentrations. nih.govbloomu.edu A common method involves fluorescence detection with an excitation wavelength of 325 nm and an emission wavelength of 375 nm. researchgate.netsemanticscholar.org Another set of analytically useful wavelengths are an excitation of 350 nm and an emission of 450 nm in a dilute acidic solution. nih.govbloomu.educolostate.edu The use of a laser-induced fluorescence (LIF) detector, with a He-Cd laser at 325 nm, can achieve a linear calibration curve from 1 to 100 ng/mL and a detection limit of 3.2 pg on the column. researchgate.net The sensitivity of fluorimetric detection can be significantly higher than spectrometric detection, with reported detection limits of 0.004 µg/mL for fluorimetry versus 0.02 µg/mL for spectrometry. researchgate.net

The mobile phase composition is a critical parameter in HPLC. A typical mobile phase for quinine analysis consists of a mixture of methanol (B129727), acetonitrile (B52724), and an aqueous buffer like ammonium (B1175870) acetate (B1210297). researchgate.netrjptonline.orgsemanticscholar.org For instance, a mixture of CH₃OH–CH₃CN–CH₃COONH₄ 0.1 M (45:15:40 v/v/v) has been successfully used. researchgate.netsemanticscholar.org Another system uses a mobile phase of water, acetonitrile, methanesulfonic acid TS, and a diethylamine (B46881) solution (43:5:1:1). nihs.go.jp

Table 1: Examples of HPLC Conditions for Quinine Analysis

| Parameter | Method 1 (UV) | Method 2 (Fluorescence) | Method 3 (Fluorescence) | Method 4 (UV) |

|---|---|---|---|---|

| Column | Reversed-phase | MZ Kromasil, C18, 5 µm, 250 × 4 mm | Phenomenex Synergi Fusion-RP | C18 |

| Mobile Phase | - | CH₃OH–CH₃CN–CH₃COONH₄ 0.1 M (45:15:40 v/v/v) | Methanol-acetonitrile-ammonium acetate (45:15:40 v/v/v) | 0.1 M Ammonium acetate pH 7.0, acetonitrile, methanol (40:25:35 v/v) |

| Flow Rate | - | 1.0 mL/min | 0.5 mL/min | 1.0 mL/min |

| Detection | UV at 240 nm nih.gov | Fluorescence (Ex: 325 nm, Em: 375 nm) researchgate.netsemanticscholar.org | Laser-Induced Fluorescence (LIF) (Ex: 325 nm) researchgate.net | UV at 330 nm rjptonline.org |

| Internal Standard | - | Salicylic acid researchgate.netsemanticscholar.org | - | - |

| Analysis Time | - | < 5 min semanticscholar.org | < 1.5 min researchgate.net | ~7.73 min (retention time) rjptonline.org |

This table is interactive. You can sort and filter the data.

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC/MS), provides a powerful method for the identification and quantification of quinine. nih.govnih.gov This technique allows for the positive identification of quinine and its differentiation from its diastereomer, quinidine. nih.gov

Sample preparation for GC analysis typically involves extraction from an alkaline solution into an organic solvent. nih.gov A rapid method utilizes an automatic solid-phase extraction (SPE) apparatus with Oasis MCX cartridges. nih.gov The analysis can be performed without derivatization, and detection can be achieved using a flame ionization detector (FID) or, more commonly, a mass spectrometer. nih.gov Using selected ion monitoring (SIM) mode in GC/MS, quantification ions such as m/z 136 and 287 can be used to estimate quinine levels. nih.gov This method has shown excellent linearity and can achieve a limit of detection (LOD) of 12.2 µg/L and a limit of quantification (LOQ) of 40.6 µg/L in plasma. nih.gov The sensitivity of the GC/MS assay for underivatized compounds can be less than 5 ng. nih.gov

Thin Layer Chromatography (TLC) is a simple, cost-effective, and rapid method used for the qualitative identification and quantitative determination of quinine. researchgate.netacgpubs.orgslideshare.net The technique involves spotting the sample on a plate coated with a stationary phase, such as silica (B1680970) gel 60 F254. acgpubs.org The plate is then developed in a chamber with a suitable mobile phase.

A common mobile phase for the chromatographic separation of quinine on HPTLC plates is a mixture of ethyl acetate and diethylamine (88:12, v/v). acgpubs.org After development, the spots are visualized, typically under UV light. slideshare.net Densitometric scanning in reflectance-absorbance mode at a wavelength like 236 nm allows for quantification. researchgate.netacgpubs.org The response for quinine has been found to be linear over a range of 4–24 μg per spot. acgpubs.org The method can be validated for specificity, precision, and reproducibility. acgpubs.org Visualization can also be achieved by spraying the plate with various reagents, such as Dragendorff's reagent, which produces orange-brown spots, or 10% sulfuric acid in methanol, which makes spots luminescent under long-wave UV light. illinois.edu

Spectroscopic Approaches

Spectroscopy is the study of the interaction between matter and electromagnetic radiation. It is a powerful tool for the analysis of chemical compounds.

Fluorescence spectroscopy is an exceptionally sensitive technique for quantifying quinine. colostate.edunih.gov Quinine is well-known for its strong fluorescence in dilute acid solutions, such as 0.05 M sulfuric acid. colostate.educolby.edu The principle involves exciting the molecule at a specific wavelength and measuring the light emitted at a longer wavelength. nih.gov

For quinine, there are two primary excitation wavelengths at approximately 250 nm and 350 nm. nih.govbloomu.educolostate.edu Regardless of the excitation wavelength used, the maximum fluorescence emission occurs at around 450 nm. nih.govbloomu.educolostate.edu Studies have reported specific excitation and emission maxima at 347 nm and 452 nm, respectively. nih.govmaxapress.com The intensity of the fluorescence is directly proportional to the concentration of quinine in dilute solutions, which forms the basis for quantitative fluorometric assays. nih.govcolby.edu These assays are highly reproducible and can detect quinine concentrations in the parts-per-million (ppm) range. nih.gov

Table 2: Fluorescence Properties of Quinine in Dilute Acid

| Property | Wavelength (nm) | Reference(s) |

|---|---|---|

| Excitation Wavelength 1 | ~250 | nih.govbloomu.educolostate.edu |

| Excitation Wavelength 2 | ~350 | nih.govbloomu.educolostate.edu |

| Emission Wavelength | ~450 | nih.govbloomu.educolostate.edu |

| Reported Excitation Maxima | 347 | nih.govmaxapress.com |

| Reported Emission Maxima | 452 | nih.govmaxapress.com |

This table is interactive. You can sort and filter the data.

UV-Visible (UV-Vis) spectrophotometry is another widely used technique for the determination of quinine. nih.govcabidigitallibrary.orgudel.edu This method measures the absorption of UV or visible light by the compound in solution. Quinine solutions are colorless, indicating no significant absorption in the visible range; therefore, analysis is conducted in the UV region. cabidigitallibrary.org

The UV spectrum of quinine in an acidic medium shows characteristic absorption peaks. One study determined the maximum absorption wavelength (λmax) for quinine sulfate to be 330 nm. rjptonline.org Other analyses use different wavelengths for quantification. For instance, third-order derivative spectrophotometry has been used to measure a complex of quinine with Alizarin brilliant violet at 578 nm, although the quinine itself absorbs in the UV range. cabidigitallibrary.org UV-Vis spectroscopy can also be used to study the interaction of quinine with proteins like human serum albumin by observing changes in the absorption spectra. nih.gov

Fluorescence Spectroscopy and Fluorometric Assays

Image-based Fluorometric Systems

Image-based fluorometric systems represent a novel and cost-effective approach for the determination of quinine. These systems typically utilize a light-emitting diode (LED) as an excitation source and a digital camera, often from a smartphone or a digital microscope, as a detector. researchgate.netresearchgate.net The inherent fluorescence of quinine, with excitation wavelengths around 350 nm and a strong emission peak at approximately 450 nm in acidic solutions, is central to this method. jmaterenvironsci.com

In a typical setup, a portable device, which can be fabricated using 3D printing, holds the sample. researchgate.net Upon irradiation with a UV or blue LED, the fluorescence emitted by the quinine solution is captured as a digital image. researchgate.netmdpi.com Software, such as ImageJ, is then used to analyze the image, correlating the intensity of the color channels (e.g., RGB mode) to the concentration of quinine. mdpi.com

These systems have demonstrated considerable analytical merit. For instance, a portable fluorometric system using a digital microscope as a detector achieved detection and quantification limits of 0.99 and 1.46 mg·L⁻¹, respectively. researchgate.netresearchgate.net Another approach, employing a smartphone camera, reported a limit of detection of 3.6 mg L⁻¹. mdpi.com The results obtained from these image-based methods have shown good correlation with those from conventional spectrofluorometers, validating their accuracy and precision for in-situ and laboratory applications. researchgate.netresearchgate.net

| Parameter | Value | Reference |

| Excitation Wavelength | ~346-365 nm | researchgate.netmdpi.com |

| Emission Wavelength | ~450-460 nm | jmaterenvironsci.commdpi.com |

| Limit of Detection (LOD) | 0.99 - 3.6 mg·L⁻¹ | researchgate.netresearchgate.netmdpi.com |

| Quantification Limit (LOQ) | 1.46 mg·L⁻¹ | researchgate.netresearchgate.net |

Fourier-Transform Infrared Spectroscopy (FTIR)

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used for the qualitative and quantitative analysis of quinine hydrochloride dihydrate. derpharmachemica.com The method is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. derpharmachemica.com The resulting FTIR spectrum provides a unique molecular fingerprint of the compound.

FTIR has been successfully employed to differentiate between quinine and its diastereomer, quinidine, by analyzing their spectra in chloroform. ekb.eg Chemometric methods, such as principal component regression (PCR) and partial least squares (PLS), applied to the FTIR data allow for the simultaneous determination of these stereoisomers in mixtures. ekb.eg

Studies on quinine sulphate, a related salt, have shown characteristic IR absorption bands. Significant peaks are observed for C-H stretching, C=C aromatic stretching, C-O-C stretching of the methoxy (B1213986) group, and C-N bending vibrations. nih.gov For instance, shifts in the C-N bend have been noted between different polymorphic forms. nih.gov While specific peak assignments for this compound dihydrate require dedicated analysis, the general regions of absorption are expected to be similar, reflecting the core molecular structure. The presence of the hydrochloride salt and water of hydration will influence the spectrum, particularly in the O-H and N-H stretching regions.

| Vibrational Mode | General Wavenumber Range (cm⁻¹) |

| O-H Stretch (from water) | 3500 - 3200 |

| N-H Stretch (from hydrochloride) | 3200 - 2800 |

| C-H Stretch (aromatic & aliphatic) | 3100 - 2850 |

| C=C Stretch (aromatic) | 1600 - 1450 |

| C-O-C Stretch (ether) | 1275 - 1200 |

| C-N Bend | ~1100 - 1000 |

UV Resonance Raman Spectroscopy

UV Resonance Raman (UVRR) spectroscopy is a highly selective and sensitive technique for the in-situ detection of quinine. merckmillipore.comfao.org This method overcomes the strong fluorescence background often encountered with conventional Raman spectroscopy when analyzing biological samples like Cinchona bark, where quinine is naturally found. merckmillipore.comfao.org

By using a deep UV excitation wavelength, such as 244 nm, the technique resonantly enhances the Raman signals of the quinoline (B57606) ring and the vinyl group of the quinine molecule. merckmillipore.comfao.org This enhancement allows for the detection of small amounts of the alkaloid without extensive sample preparation. merckmillipore.comfao.org

UVRR is also capable of distinguishing between quinine and its diastereomer, quinidine. A key vibrational mode at 831 cm⁻¹ in the spectrum of quinine, which is attributed to a bending motion around its chiral center, shifts to 843 cm⁻¹ for quinidine. merckmillipore.comfao.org Furthermore, the presence of a hydrous environment, as is the case for the dihydrate form, can be monitored. For example, a band at 1371 cm⁻¹ in anhydrous quinine shifts to 1362 cm⁻¹ in a hydrous environment, a vibration assigned to a stretching motion within the quinoline ring. merckmillipore.comfao.org

| Parameter | Description | Reference |

| Excitation Wavelength | 244 nm | merckmillipore.comfao.org |

| Quinine-specific Peak | 831 cm⁻¹ | merckmillipore.comfao.org |

| Quinidine-specific Peak | 843 cm⁻¹ | merckmillipore.comfao.org |

| Hydration-sensitive Peak | 1362 cm⁻¹ (hydrous) vs. 1371 cm⁻¹ (anhydrous) | merckmillipore.comfao.org |

Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC), is a highly sensitive and specific method for the determination of quinine. This technique involves the ionization of the analyte followed by the mass selection of a precursor ion and its subsequent fragmentation to produce product ions.